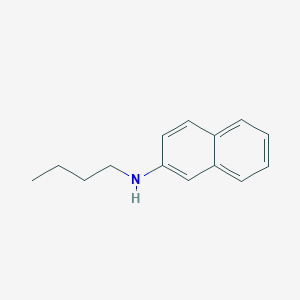

n-Butylnaphthalen-2-amine

Description

N-Butylnaphthalen-2-amine is a secondary amine featuring a naphthalene ring substituted with a butyl group at the 2-position. Its molecular formula is C₁₄H₁₇N, with a molecular weight of approximately 249.3 g/mol (based on mass spectrometry data, m/z 250 [M+H]⁺) . The compound is synthesized via Pd/NiO-catalyzed reductive amination, yielding 77% as a white solid with a melting point of 65–70°C . This method aligns with protocols for analogous amines, leveraging hydrogenation under mild conditions (25°C, 10 hours) .

Properties

CAS No. |

6270-18-4 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N-butylnaphthalen-2-amine |

InChI |

InChI=1S/C14H17N/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11,15H,2-3,10H2,1H3 |

InChI Key |

FFWIPAKZSVGWDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing naphthyl amines involves the nucleophilic substitution of haloalkanes with ammonia or amines.

Reductive Amination: Another method involves the reductive amination of naphthaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of naphthyl amines often involves catalytic hydrogenation of nitro compounds or nitriles. For instance, 2-naphthylamine can be produced by the catalytic hydrogenation of 2-nitronaphthalene, followed by alkylation with butyl halides .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form naphthylamines with different substituents or hydrogenated products.

Substitution: It can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Major Products:

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Various naphthylamines and hydrogenated products.

Substitution: Nitro, sulfonyl, and halogenated naphthylamines.

Scientific Research Applications

Chemistry: n-Butylnaphthalen-2-amine is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles .

Biology: In biological research, naphthalene derivatives are studied for their antimicrobial, antioxidant, and cytotoxic properties .

Medicine: The compound is investigated for its potential use in drug development, particularly as an antimicrobial and anti-inflammatory agent .

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of n-Butylnaphthalen-2-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups . The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

N-Benzylnaphthalen-1-amine

N-(Butan-2-yl)naphthalen-1-amine Hydrochloride

- Structure : Branched butyl (sec-butyl) at the 1-position.

- Molecular Weight : 235.75 g/mol (including HCl) .

- Reactivity : The branched alkyl chain and 1-position substitution may reduce catalytic efficiency compared to linear butyl groups at the 2-position.

Aliphatic vs. Aromatic Amines

N-Butylaniline

N-Phenyl-2-naphthylamine

- Structure : Phenyl group at the 2-position (C₁₆H₁₃N).

- Molecular Weight : 177.24 g/mol .

- Applications : Antioxidant in rubber industries (e.g., "Antioxidant D") .

Parent Compound: 2-Naphthylamine

- Structure : Unsubstituted 2-naphthylamine (C₁₀H₉N).

- Molecular Weight : 143.19 g/mol .

- Toxicity: Classified as a Group 1 carcinogen (bladder cancer) . Substitution (e.g., butyl or phenyl groups) may mitigate toxicity, though specific data for this compound are lacking.

Key Findings and Implications

Synthetic Efficiency : this compound’s 77% yield is moderate compared to N-butylaniline (98%), reflecting the electronic and steric challenges of naphthalene-based substrates .

Substituent Effects: Position: 2-substitution (vs. 1-) enhances reactivity in naphthalene derivatives. Alkyl vs. Aryl: Butyl groups improve solubility in nonpolar media, whereas phenyl groups enhance thermal stability (e.g., antioxidants) .

Safety Considerations: While 2-naphthylamine is carcinogenic, alkylation may reduce toxicity, though specific studies on this compound are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.